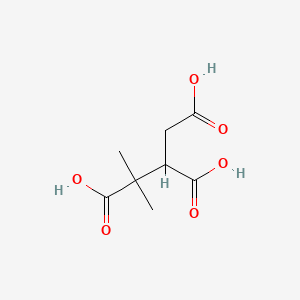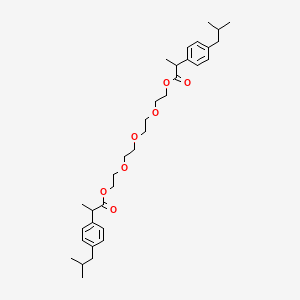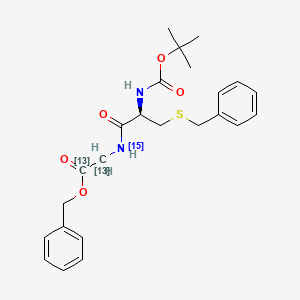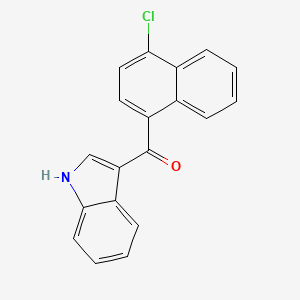
3-Methylbutane-1,2,3-tricarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbutane-1,2,3-tricarboxylic acid is an organic compound with the molecular formula C8H12O6. . This compound is a tricarboxylic acid derivative, meaning it contains three carboxyl functional groups (-COOH). It is a low-volatile, highly oxidized product often used as a tracer compound for secondary organic aerosols (SOAs) formed from the oxidation of monoterpenes like α-pinene .
Métodos De Preparación
3-Methylbutane-1,2,3-tricarboxylic acid can be synthesized through various methods. One common synthetic route involves the oxidation of pinonic acid in the gas phase . Another method includes the Michael addition of methyl 2-methylpropanoate and dimethyl maleate, followed by hydrolysis . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-Methylbutane-1,2,3-tricarboxylic acid undergoes several types of chemical reactions:
Oxidation: It is formed as an oxidation product of pinonic acid.
Anhydride Formation: Upon heating, it can transform into anhydrides.
Hygroscopic Behavior: It reacts with sodium hydroxide to form mono-, di-, and trisodium salts.
Common reagents used in these reactions include oxidizing agents like OH radicals and bases like sodium hydroxide. Major products formed from these reactions include various anhydrides and sodium salts.
Aplicaciones Científicas De Investigación
3-Methylbutane-1,2,3-tricarboxylic acid has several scientific research applications:
Atmospheric Chemistry: It is a significant tracer for terpene secondary organic aerosols (SOAs), helping in the study of atmospheric oxidation processes.
Material Science: Its glass-forming properties are studied for applications in material science.
Environmental Science: It is used to understand the hygroscopic behavior of aerosols, which has implications for climate modeling.
Mecanismo De Acción
The formation of 3-Methylbutane-1,2,3-tricarboxylic acid involves the oxidation of pinonic acid by OH radicals in the gas phase . This process is part of the complex multi-generation chemistry of α-pinene photooxidation. The compound acts as a tracer for these oxidation processes, providing insights into the formation and aging of secondary organic aerosols.
Comparación Con Compuestos Similares
3-Methylbutane-1,2,3-tricarboxylic acid is unique due to its structure and formation pathway. Similar compounds include:
Pinonic Acid: A precursor in the formation of this compound.
Dimethyl Maleate: Used in the synthesis of this compound.
Methyl 2-methylpropanoate: Another precursor in its synthesis.
These compounds share similar functional groups and are involved in related chemical processes, but this compound is distinct in its role as a tracer for SOAs.
Propiedades
Número CAS |
77370-41-3 |
|---|---|
Fórmula molecular |
C8H12O6 |
Peso molecular |
204.178 |
Nombre IUPAC |
3-methylbutane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C8H12O6/c1-8(2,7(13)14)4(6(11)12)3-5(9)10/h4H,3H2,1-2H3,(H,9,10)(H,11,12)(H,13,14) |
Clave InChI |
VMWJGTKDJFMTFZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C(CC(=O)O)C(=O)O)C(=O)O |
Sinónimos |
α,α-Dimethyltricarballylic Acid; 3-Methyl-1,2,3-butanecarboxylic Acid; 3-Methyl-1,2,3-butanetricarboxylic Acid; MBTCA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate](/img/structure/B565771.png)





![tert-butyl-[(4R,5E,7E)-8-iodo-1-trimethylsilylocta-5,7-dien-1-yn-4-yl]oxy-diphenylsilane](/img/structure/B565785.png)
![(2R)-2-[tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal](/img/structure/B565786.png)
